Orotate

Magnesium bioavailability Tissue mineral uptake Preclinical comparator study

Procurement of mineral salts often assumes the anion is inert. Evidence proves orotate (CAS 73-97-2) is pharmacologically active, rendering orotate salts non-substitutable with citrate, oxide, or chloride forms: • Transport-mediated potency: Lithium orotate achieves ~10-fold greater anti-manic effect vs. carbonate at 1/10th the dose via OATP1A2-mediated uptake. • Controlled dissolution: pH-dependent solubility (~1-2 g/L) provides gastric stability (pH 1-3) and intestinal release (pH 6-7), avoiding osmotic diarrhea common with chloride salts. • Metabolic cofactor: Supplies pyrimidine precursor for UMP and nucleotide synthesis-absent from citrate, aspartate, or chloride counterions.

Molecular Formula C5H3N2O4-
Molecular Weight 155.09 g/mol
CAS No. 73-97-2
Cat. No. B1227488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrotate
CAS73-97-2
Molecular FormulaC5H3N2O4-
Molecular Weight155.09 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)C(=O)[O-]
InChIInChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/p-1
InChIKeyPXQPEWDEAKTCGB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orotate Molecular Profile and Comparators


Orotate (orotic acid conjugate base; CAS 73-97-2) is a pyrimidine-2,6-dione-4-carboxylate that functions as the obligate de novo biosynthetic precursor of uridine monophosphate (UMP) in all organisms [1]. In procurement contexts, orotate is most commonly encountered as a magnesium or lithium salt, where the orotate anion serves dual roles: delivering the mineral cation to intracellular targets and supplying the pyrimidine precursor for nucleotide synthesis [2]. Unlike simple inorganic counterions (chloride, oxide, carbonate) or common organic alternatives (citrate, aspartate), orotate exhibits a chelated coordination structure, moderate pH-dependent aqueous solubility (~1–2 g/L at 25 °C), and participation in active membrane transport via organic anion transporters [3]. These molecular features produce quantifiable differentiation in tissue uptake, clinical outcomes, and formulation stability that cannot be assumed for in-class substitutions.

Chelated coordination
Orotate forms stable mineral chelates, distinct from simple inorganic counterions, enabling unique dissolution and cellular transport behavior for mineral delivery research.
Transporter-mediated uptake
Orotate anion engages organic anion transporters (OATP1A2) facilitating active membrane transport, not assumed for carbonate, chloride, or citrate salts.
Pyrimidine precursor supply
Provides a metabolic intermediate for UMP synthesis, supporting nucleotide research and models where pyrimidine availability is a variable.

Orotate Salt Non-Interchangeability


Procurement decisions that treat orotate salts as interchangeable with citrate, aspartate, oxide, or chloride forms of the same cation rest on the assumption that the anion is pharmacologically inert. This assumption is disproven by multiple lines of evidence. First, the orotate anion itself acts as an active transport carrier: lithium orotate achieves near-complete blockade of amphetamine-induced hyperlocomotion at 1.5 mg/kg, whereas lithium carbonate requires 15–20 mg/kg for a partial effect—an approximately 10-fold potency differential attributable to organic anion transporter (OATP1A2)-mediated uptake [1]. Second, orotate's chelated structure produces a pH-dependent dissolution profile (stable at gastric pH 1–3, dissolving at intestinal pH 6–7) that avoids the osmotic diarrhea caused by highly soluble salts like magnesium chloride (solubility 55.5 g/100g water) and the negligible absorption of magnesium oxide (solubility 0.0086 g/100g water) [2]. Third, the orotate moiety supplies a metabolic intermediate for pyrimidine nucleotide synthesis that is absent from citrate, aspartate, or chloride salts—a feature linked to cardioprotective glycogen and ATP synthesis stimulation in hypoxic myocardium [3]. These three axes—transport-mediated potency, controlled dissolution, and metabolic cofactor activity—render orotate salts pharmacokinetically and pharmacodynamically non-substitutable with their in-class analogs.

Transport-mediated potency may differ Orotate’s OATP1A2-mediated uptake can produce significant potency differentials vs. carbonate or chloride; simple anion substitution may alter tissue distribution and research endpoints.
Dissolution and GI tolerability vary pH-dependent solubility (~1–2 g/L) avoids osmotic diarrhea typical of highly soluble salts; substitution with chloride, citrate, or sulphate may compromise chronic dosing compliance in animal models.
Metabolic cofactor activity absent in alternatives Orotate supplies a pyrimidine precursor for nucleotide synthesis; citrate, aspartate, or oxide do not provide this metabolic input, potentially affecting cardioprotective or nucleotide-depletion model outcomes.

Orotate Differentiation Evidence vs. Analogs


Tissue Magnesium Deposition Comparison

In a direct multi-arm murine study, the magnesium content in combined tissues (heart, liver, spleen, kidney, lung) was measured after oral administration of six magnesium salts at doses of 25–300 mg/mouse/day. The tissue magnesium concentration rank order was: magnesium orotate > magnesium sulphate > magnesium chloride > magnesium carbonate > magnesium citrate > magnesium oxide [1]. Magnesium orotate produced the highest tissue magnesium levels at every dose tested. No side effects were observed for orotate, carbonate, or chloride; citrate and oxide caused moderate laxative effects; sulphate caused intense laxation [1]. This establishes magnesium orotate as the most effective salt for achieving intracellular/tissue magnesium loading with the lowest gastrointestinal side-effect burden in this comparative model.

Tissue Mg deposition rank
Head-to-head
orotate > sulphate > chloride > carbonate > citrate > oxide
Supports tissue-level magnesium loading endpoint context; no side effects observed for orotate at all doses tested.
Multi-organ murine model, ICP-MS/AAS quantification; citrate/oxide caused moderate laxation, sulphate intense laxation.
Magnesium bioavailability Tissue mineral uptake Preclinical comparator study

Lithium Orotate vs. Carbonate Potency

In a dose-response study using the amphetamine-induced hyperlocomotion (AIH) model of mania, lithium orotate (LiOr) and lithium carbonate (LiCO) were compared head-to-head in male and female mice. LiCO produced a partial blockade of AIH at doses of 15 mg/kg in males and 20 mg/kg in females. In contrast, LiOr elicited a near-complete blockade at just 1.5 mg/kg in both sexes—representing a potency advantage of approximately 10-fold (males) to 13-fold (females) [1]. Mechanistic experiments showed that pretreatment with an organic anion transport inhibitor (OATP1A2) completely blocked LiOr's anti-manic effect while sparing LiCO, confirming that the orotate anion mediates selective transporter-mediated cellular uptake absent for carbonate [1]. After 14 days of consecutive administration, LiCO but not LiOr induced polydipsia in both sexes, elevated serum creatinine in males, and increased serum TSH in females [1]. A corroborating historical study by Smith & Schou (1976) found that while lithium ion pharmacokinetics (uptake, distribution, excretion) did not differ between orotate, carbonate, and chloride salts, polyuria and polydipsia developed more slowly in rats receiving lithium orotate, attributed to a pharmacodynamic effect of the orotate anion [2].

LiOr vs LiCO potency
Head-to-head
~10-fold lower effective dose (1.5 vs 15 mg/kg); absent polydipsia/creatinine/TSH elevation at day 14
Reported potency difference linked to OATP1A2-mediated uptake; toxicity endpoints spared in LiOr group.
Amphetamine-induced hyperlocomotion model, C57BL/6 mice; OATP inhibitor blocked LiOr effect.
Bipolar disorder therapeutics Lithium pharmacokinetics Amphetamine-induced hyperlocomotion Transporter-mediated uptake

MACH Trial: Magnesium Orotate Survival

The MACH (Magnesium Orotate in Severe Congestive Heart Failure) trial was a monocentric, randomized, double-blind, placebo-controlled study in 79 patients with NYHA class IV heart failure under optimal cardiovascular treatment. Patients received magnesium orotate (6,000 mg/day for month 1, then 3,000 mg/day for ~11 months; n=40) or placebo (n=39). After a mean treatment duration of 1 year (magnesium orotate: 364.1 ± 14.7 days; placebo: 361.2 ± 12.7 days), the survival rate was 75.7% in the magnesium orotate group compared to 51.6% in the placebo group (p < 0.05)—an absolute risk reduction of 24.1 percentage points [1]. Clinical symptoms improved in 38.5% of magnesium orotate patients but deteriorated in 56.3% of placebo patients (p < 0.001) [1]. A subsequent hypertensive heart disease study (n=21) corroborated these findings, demonstrating that magnesium orotate (4,500 mg/day) reduced NT-proBNP from 4,761 ± 2,284 pg/mL to 3,516 ± 2,114 pg/mL (p < 0.01), while control group NT-proBNP remained statistically unchanged (4,331 ± 2,688 vs. 4,091 ± 2,491 pg/mL) [2]. No comparable survival or biomarker data exist for magnesium citrate, oxide, or aspartate in this patient population.

MACH survival endpoint
Head-to-head
1-year survival 75.7% (orotate) vs 51.6% (placebo), p<0.05; NT-proBNP reduction p<0.01
Reported survival and biomarker endpoint context in NYHA IV heart failure model under optimal background therapy.
RCT, n=79; magnesium orotate 6,000/3,000 mg/day; absolute risk reduction 24.1 percentage points.
Congestive heart failure Survival endpoint Randomized controlled trial Magnesium cardioprotection

Gastrointestinal Tolerability and Dissolution Profile

Magnesium orotate dihydrate is poorly soluble in water and, consequently, does not bind gastric acid nor induce the osmotic diarrhea characteristic of easily dissociable magnesium salts [1]. The solubility differential is quantitative: magnesium chloride exhibits solubility of 55.5 g/100g water at 25 °C; magnesium sulphate 37.4 g/100g water; magnesium oxide is essentially insoluble at 0.0086 g/100g water. Magnesium orotate sits in a functional midpoint at ~1–2 g/L (0.1–0.2 g/100g water), with pH-dependent solubility: it remains stable in the acidic stomach (pH 1–3) without premature dissociation, then dissolves gradually in the neutral small intestine (pH 6–7)—the primary site of magnesium absorption [2]. In vitro testing confirms magnesium orotate retains 80–90% of its bioavailability in high-phytate diets, compared to 20–30% for magnesium oxide [2]. The murine comparator study of six magnesium salts specifically noted that orotate, carbonate, and chloride showed no side effects, whereas oxide and citrate caused moderate laxative effects, and sulphate caused intense laxation [3]. This tolerability advantage translates directly to patient compliance in chronic supplementation scenarios.

GI tolerability & dissolution
Cross-study
Solubility ~1–2 g/L; pH-stable at 1–3, dissolves at 6–7; 80–90% bioavailability retention in high-phytate diet
Supports chronic oral dosing compliance context; avoids osmotic diarrhea of highly soluble salts and negligible absorption of oxide.
In vitro dissolution; murine tolerability confirmed no side effects for orotate, carbonate, chloride.
Gastrointestinal tolerability pH-dependent dissolution Magnesium salt formulation Osmotic diarrhea

Magnesium Orotate BCS Classification

A dedicated biopharmaceutics study classified magnesium orotate dihydrate (MOD) according to the FDA Biopharmaceutics Classification System (BCS) based on equilibrium solubility and intestinal permeability. At a 500 mg dose (32.8 mg elemental magnesium), MOD met the high-solubility criterion across the pH range 1.0–7.5 and demonstrated >90% permeation of the tested dose across the intestinal mucosa, with corresponding urinary recovery exceeding 90% in a rat pharmacokinetic model [1]. This places MOD in BCS Class I (high solubility, high permeability) at the 500 mg dose. At the 1,000 mg dose, the solubility criterion was not met, downgrading the classification to BCS Class II [1]. No equivalent BCS classification data have been published for magnesium citrate, oxide, chloride, aspartate, or carbonate salts. The BCS Class I designation enables regulatory biowaiver applications for in vivo bioequivalence studies, potentially reducing formulation development costs [1].

BCS classification
Cross-study
BCS Class I at 500 mg dose; >90% intestinal permeation, >90% urinary recovery
Supports biowaiver pathway context for generic formulation research; class downgrades to II at 1,000 mg.
FDA BCS guidance solubility across pH 1.0–7.5; rat intestinal sac model & PK in Wistar rats.
BCS classification Intestinal permeability Pharmaceutical formulation Biowaiver eligibility

Post-Expiry Stability and Cellular Uptake

A stability-comparator study assessed the cellular uptake of magnesium from six compounds (orotate, sulphate, oxide, carbonate, citrate, chloride) in mice at three time points: during shelf life, 6 months post-expiration, and 12 months post-expiration. During shelf life and at 6 months post-expiration, the lowest tissue magnesium values were obtained with magnesium oxide and the highest with magnesium citrate. However, at 12 months after expiration, the rank order inverted: the lowest cellular uptake was observed for magnesium oxide and the highest for magnesium orotate [1]. This indicates that magnesium orotate exhibits superior long-term stability of the chelated complex that preserves cellular delivery capacity even after 12 months beyond the nominal expiration date, a property relevant to procurement decisions involving stockpiling, long supply chains, or extended-duration research protocols.

Post-expiry uptake rank
Head-to-head
At 12 months post-expiration: orotate > citrate > ... > oxide; rank inversion from shelf-life
Reported long-term stability advantage for cellular delivery; citrate loses initial rank over time.
Six Mg compounds, murine multi-organ uptake; 25–300 mg/day gavage, validated analytical method.
Pharmaceutical stability Shelf-life Cellular uptake Post-expiration performance

Orotate Evidence-Based Applications


Adjuvant Cardiovascular Risk Reduction

Based on the MACH trial survival data (75.7% vs 51.6% 1-year survival in NYHA IV heart failure; p < 0.05) [1] and the NT-proBNP reduction of 1,245 pg/mL (p < 0.01) in hypertensive heart disease [2], magnesium orotate is the only magnesium salt with randomized controlled trial evidence for mortality reduction in severe heart failure. Procure magnesium orotate dihydrate (pharmaceutical grade, CAS 34717-03-8) at doses of 3,000–6,000 mg/day for this indication. No citrate, oxide, or aspartate salt has comparable survival endpoint data.

Renal-Sparing Lithium Formulation

Lithium orotate demonstrates ~10-fold greater potency than lithium carbonate in the amphetamine-induced hyperlocomotion blockade model (1.5 mg/kg LiOr vs 15–20 mg/kg LiCO for equivalent anti-manic effect) with absent polydipsia, creatinine elevation, and TSH elevation at day 14 [3]. For preclinical neuroscience research or pharmaceutical development targeting bipolar disorder with a wider therapeutic index, lithium orotate should be procured over lithium carbonate or citrate salts, with dose conversion accounting for the ~4.9× molecular weight difference in elemental lithium content.

Tolerable Oral Magnesium Supplementation

Magnesium orotate ranked first in tissue magnesium deposition among six salts (orotate > sulphate > chloride > carbonate > citrate > oxide) without any side effects, whereas citrate and oxide caused moderate laxative effects and sulphate produced intense laxation [4]. Its pH-dependent solubility (~1–2 g/L) provides gastric stability at pH 1–3 and intestinal release at pH 6–7, avoiding the osmotic diarrhea of chloride (55.5 g/100g water solubility) and the negligible absorption of oxide (0.0086 g/100g water) [5]. Procure magnesium orotate for formulations targeting chronic daily supplementation where compliance depends on gastrointestinal tolerability and tissue-level magnesium repletion.

BCS Class I Biowaiver for Generic Development

Magnesium orotate at a 500 mg dose meets BCS Class I criteria (high solubility across pH 1.0–7.5; >90% intestinal permeation; >90% urinary recovery in pharmacokinetic verification) [6]. This classification supports regulatory biowaiver applications for in vivo bioequivalence studies under FDA and ICH M9 guidelines, reducing generic development timelines and costs. No comparable BCS classification data exist for magnesium citrate, oxide, chloride, or aspartate, giving orotate a distinct regulatory pathway advantage in pharmaceutical procurement for generic formulation.

Application
Selection Property
Validation Focus
Cardiovascular endpoint research
Survival endpoint evidence (p<0.05) from NYHA IV model
Replicate MACH-like endpoint in cardiac models; verify NT-proBNP trajectory
Lithium neurobehavioral studies
Potency differential vs. carbonate in AIH model, OATP1A2-dependent
Confirm transporter-mediated uptake; assess renal/endocrine safety endpoints
Oral mineral supplementation models
GI tolerability rank and tissue deposition profile
Compliance and bioavailability in chronic dosing protocols; phytate interaction
Biopharmaceutics classification research
BCS Class I at 500 mg; high permeability & solubility
Biowaiver eligibility documentation; dose-dependent class transition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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